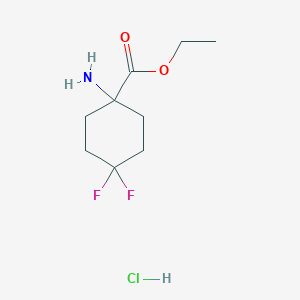
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is an organic compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.68 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride typically involves the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride can be compared with similar compounds such as:
Ethyl 4,4-difluorocyclohexanecarboxylate: Lacks the amino group, making it less versatile in biological applications.
1-Amino-4,4-difluorocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its reactivity and solubility.
Ethyl 1-amino-4-fluorocyclohexanecarboxylate: Has only one fluorine atom, which may result in different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16ClF2NO2 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8;/h2-6,12H2,1H3;1H |
Clave InChI |
LAEOHBKGCSDBSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(CC1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


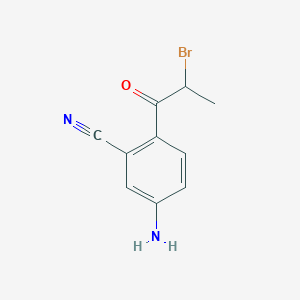
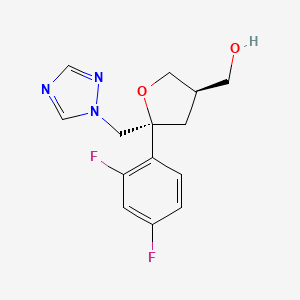
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
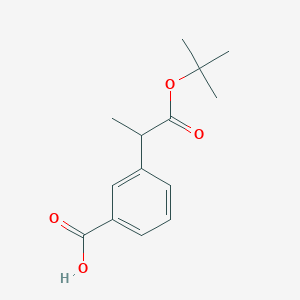
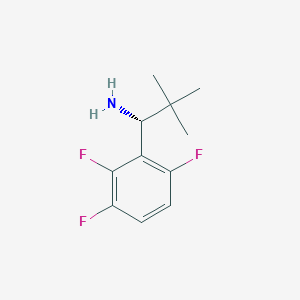


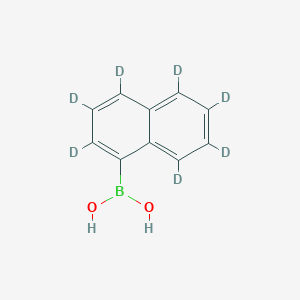



![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)

![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
